molecular formula C11H15F3N4O2 B15120752 2,4-Dimethoxy-6-[4-(trifluoromethyl)piperidin-1-yl]-1,3,5-triazine

2,4-Dimethoxy-6-[4-(trifluoromethyl)piperidin-1-yl]-1,3,5-triazine

Cat. No.: B15120752
M. Wt: 292.26 g/mol
InChI Key: RYJCPVGJTXSOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-6-[4-(trifluoromethyl)piperidin-1-yl]-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by the presence of a triazine ring substituted with dimethoxy groups and a trifluoromethyl piperidine moiety

Properties

Molecular Formula

C11H15F3N4O2

Molecular Weight

292.26 g/mol

IUPAC Name

2,4-dimethoxy-6-[4-(trifluoromethyl)piperidin-1-yl]-1,3,5-triazine

InChI

InChI=1S/C11H15F3N4O2/c1-19-9-15-8(16-10(17-9)20-2)18-5-3-7(4-6-18)11(12,13)14/h7H,3-6H2,1-2H3

InChI Key

RYJCPVGJTXSOFL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)N2CCC(CC2)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-6-[4-(trifluoromethyl)piperidin-1-yl]-1,3,5-triazine typically involves the reaction of 2,4-dimethoxy-1,3,5-triazine with 4-(trifluoromethyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-[4-(trifluoromethyl)piperidin-1-yl]-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazines, hydroxyl derivatives, and reduced forms of the compound .

Scientific Research Applications

2,4-Dimethoxy-6-[4-(trifluoromethyl)piperidin-1-yl]-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-[4-(trifluoromethyl)piperidin-1-yl]-1,3,5-triazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxy-6-[4-(trifluoromethyl)piperidin-1-yl]-1,3,5-triazine is unique due to the presence of the trifluoromethyl piperidine moiety, which imparts distinct chemical and biological properties.

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